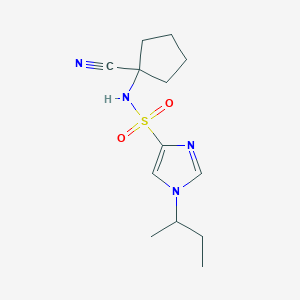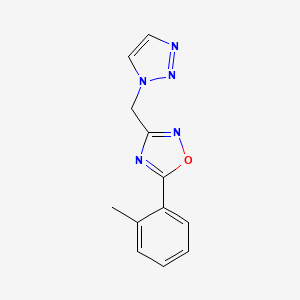![molecular formula C12H15N3O2S B7632867 1-[(4-Propan-2-ylsulfonylphenyl)methyl]triazole](/img/structure/B7632867.png)
1-[(4-Propan-2-ylsulfonylphenyl)methyl]triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Propan-2-ylsulfonylphenyl)methyl]triazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a triazole derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
作用機序
The mechanism of action of 1-[(4-Propan-2-ylsulfonylphenyl)methyl]triazole is not fully understood. However, it has been proposed that it acts by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammation and cancer. It has also been suggested that it may act by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-[(4-Propan-2-ylsulfonylphenyl)methyl]triazole has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. It has also been found to induce apoptosis in cancer cells by activating caspase-3 and -9. Additionally, it has been shown to inhibit the growth of bacterial cells by disrupting cell wall synthesis.
実験室実験の利点と制限
1-[(4-Propan-2-ylsulfonylphenyl)methyl]triazole has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under different conditions. It has also been shown to have potent anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising compound for further research. However, its limitations include its low solubility in water, which may affect its bioavailability, and its potential toxicity, which needs to be further investigated.
将来の方向性
There are several future directions for the research on 1-[(4-Propan-2-ylsulfonylphenyl)methyl]triazole. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer, inflammatory disorders, and bacterial infections. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, further studies are needed to explore its mechanism of action and potential toxicity. Finally, the development of new derivatives of 1-[(4-Propan-2-ylsulfonylphenyl)methyl]triazole with improved properties may lead to the discovery of new drugs with potential clinical applications.
合成法
1-[(4-Propan-2-ylsulfonylphenyl)methyl]triazole can be synthesized using different methods, including the reaction of 4-(propan-2-ylsulfonyl)benzyl bromide with sodium azide in DMF, followed by copper(I) catalyzed cycloaddition of the resulting azide with terminal alkynes. Another method involves the reaction of 4-(propan-2-ylsulfonyl)benzyl chloride with sodium azide in the presence of a phase-transfer catalyst, followed by copper(I) catalyzed cycloaddition with terminal alkynes. The yield of the synthesis varies depending on the method used.
科学的研究の応用
1-[(4-Propan-2-ylsulfonylphenyl)methyl]triazole has been studied extensively for its potential applications in various fields. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. In one study, it was shown to inhibit the growth of breast cancer cells by inducing apoptosis. In another study, it was found to have potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been studied for its potential in treating bacterial infections, such as methicillin-resistant Staphylococcus aureus (MRSA).
特性
IUPAC Name |
1-[(4-propan-2-ylsulfonylphenyl)methyl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-10(2)18(16,17)12-5-3-11(4-6-12)9-15-8-7-13-14-15/h3-8,10H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRRXDWCCLMXFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CN2C=CN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Propan-2-ylsulfonylphenyl)methyl]triazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl N-[2-fluoro-4-(thian-4-ylamino)phenyl]carbamate](/img/structure/B7632798.png)

![1-[[5-(Dimethylamino)-1,2,4-thiadiazol-3-yl]methyl]-3,3-diethylpyrrolidine-2,5-dione](/img/structure/B7632812.png)
![(2R)-2-[4-(4-hydroxyphenyl)butan-2-ylamino]-N-methylpropanamide](/img/structure/B7632818.png)
![3-Amino-3-cyclopropyl-1-[3-(methoxymethyl)piperidin-1-yl]propan-1-one;hydrochloride](/img/structure/B7632824.png)


![N-[(5-fluoropyridin-2-yl)-phenylmethyl]-2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B7632842.png)
![6-(2,6-dioxa-9-azaspiro[4.5]decane-9-carbonyl)-2-methyl-4H-1,4-benzothiazin-3-one](/img/structure/B7632850.png)
![N,2,2-trimethyl-3-[1-(4-methylphenyl)ethylamino]propanamide](/img/structure/B7632856.png)
![N-butan-2-yl-2-[3-(1-hydroxyethyl)pyrazol-1-yl]acetamide](/img/structure/B7632859.png)
![N-[1-(4-methylphenyl)sulfonylpropan-2-yl]thiophene-2-carboxamide](/img/structure/B7632874.png)

![N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanesulfonamide](/img/structure/B7632896.png)